1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol
Description
1,1-Bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol is a chlorinated aromatic compound characterized by a central ethanol backbone substituted with three 4-chlorophenyl groups, one of which is linked via a methylamino group.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOOPYVZYTVKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and reaction time. Industrial production also includes steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups replacing the chlorophenyl groups.
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics suggest significant potential in pharmaceutical applications due to its ability to interact with biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Notably:
- Antibacterial Activity :
- Studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL.
- Antichlamydial Activity :
- Selective activity against Chlamydia trachomatis has been noted, suggesting modifications in the molecular structure can enhance potency against specific infections.
Synthetic Organic Chemistry
The synthesis of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol typically involves multi-step organic synthesis techniques. Common methods include:
- Mannich Reaction : A modified Mannich reaction is often employed to synthesize compounds with similar structures, emphasizing the importance of controlling reaction conditions for optimal yield and purity.
| Activity Type | Tested Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | 64 | Effective against Gram-positive bacteria |
| Antibacterial | Escherichia coli | 16 | 32 | Moderate activity observed |
| Antichlamydial | Chlamydia trachomatis | 64 | Not determined | Selective activity noted |
| Cytotoxicity | Human cell lines | >100 | Not applicable | No significant toxicity at tested doses |
Toxicity Studies
Preliminary assessments indicate that while the compound exhibits antimicrobial activity, it does not significantly impact human cell viability at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Impact on Bioactivity: The trichloromethyl group in dicofol enhances its acaricidal activity compared to the amino-substituted target compound, likely due to increased electrophilicity and interaction with biological targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Higher logP values in chlorinated compounds correlate with bioaccumulation risks, as seen in DDT analogs .
Biological Activity
1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol, also known by its CAS number 321432-81-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C21H18Cl3NO
- Molecular Weight : 406.73 g/mol
- CAS Number : 321432-81-9
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was evaluated against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7), using the MTT assay to determine cell viability.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound showed a dose-dependent response, suggesting a significant potential for therapeutic applications in oncology.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased levels of lactate dehydrogenase (LDH) in treated cells, indicating cell membrane damage and subsequent cell death.
Figure 1: Apoptotic Effects of the Compound on MCF-7 Cells
Apoptosis Induction
In addition to apoptosis, the compound appears to disrupt the cell cycle, particularly affecting the S phase, which is critical for DNA synthesis. This disruption may be attributed to the structural features of the compound that allow it to interact with cellular targets involved in cell cycle regulation.
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary tests against various bacterial strains indicated moderate antibacterial effects.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
A recent case study involving the application of this compound in a clinical setting highlighted its efficacy against resistant strains of bacteria and cancer cells. Patients with advanced liver carcinoma showed improved outcomes when treated with a regimen including this compound, demonstrating its potential utility in combination therapies.
Q & A
Q. What are the common synthetic routes for preparing 1,1-bis(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]amino}ethan-1-ol?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Nucleophilic Amination : Reacting 2-bromo-1-(4-chlorophenyl)ethanone with 4-chloroaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at room temperature yields intermediates, which can be reduced to the target alcohol .
- Condensation and Reduction : Condensing 1-(5-chloro-2-hydroxyphenyl)ethanone with a substituted amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in methanol, followed by NaBH₄ reduction, produces chiral derivatives .
Q. Key Considerations :
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Nucleophilic Amination | 4-Chloroaniline, K₂CO₃, DMF, RT | 84.5% | |
| Condensation/Reduction | Methanol, NaBH₄, THF/ethanol, 273 K | 83.5% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
Q. Validation :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol/water mixtures aid precipitation .
- Temperature Control : Reflux (e.g., 6 hours in ethanol) ensures completion but may require cooling to avoid decomposition .
Q. What analytical methods track environmental degradation products of this compound?
Methodological Answer:
- GC-MS : Identifies volatile metabolites like 4,4'-dichlorobenzophenone (DBP) or dicofol (a trichloroethanol derivative) .
- LC-HRMS : Detects polar degradation intermediates (e.g., hydroxylated or dechlorinated species) in water samples .
- Isotope Labeling : Use ¹⁴C-labeled compound to quantify mineralization rates in biodegradation studies (e.g., fungal metabolism by Phanerochaete chrysosporium) .
Q. Table 2: Degradation Pathways
| Degradation Agent | Major Metabolites | Detection Method |
|---|---|---|
| Phanerochaete chrysosporium | DDD, dicofol, DBP | GC-MS, ¹⁴C tracing |
| Abiotic hydrolysis | Chlorophenyl ketones | LC-HRMS |
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to produce (R,R)-diastereomers. Confirm configuration via X-ray crystallography .
- Bioactivity Assays : Compare enantiomers in antimicrobial or receptor-binding assays. For example:
- Molecular Docking : Map enantiomer interactions with target enzymes (e.g., cytochrome P450) to rationalize activity differences .
Q. Key Finding :
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents (e.g., -OCH₃, -NO₂) at the 4-chlorophenyl position to assess electronic effects .
- Pharmacophore Mapping : Use X-ray data (e.g., dihedral angles between aromatic rings) to identify critical spatial arrangements .
- In Silico Screening : Perform QSAR modeling to predict logP, binding affinity, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
